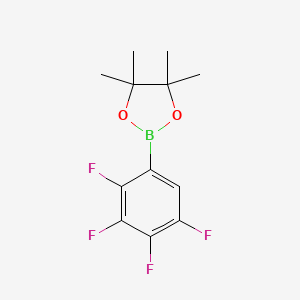
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane, also known as TMTFBD, is a boron-containing compound that has gained attention in recent years due to its potential applications in various scientific research fields.
作用机制
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane acts as a Lewis acid, which means it can accept a pair of electrons from a Lewis base. In organic reactions, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane can coordinate with a palladium catalyst to form an active species that can facilitate the coupling of two organic molecules. In the detection of metal ions, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane can bind to the metal ion and cause a change in fluorescence intensity, allowing for the detection of the metal ion in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane are still being investigated. However, studies have shown that 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is non-toxic and has low cytotoxicity, making it a promising candidate for drug delivery and therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is its high stability and low reactivity, which makes it an ideal catalyst for organic reactions. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions in biological samples. However, one limitation of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is its high cost, which may limit its widespread use in scientific research.
未来方向
There are many potential future directions for research on 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane. One area of interest is the development of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane-based drug delivery systems for the targeted delivery of therapeutic agents. Additionally, further investigation into the mechanism of action of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane in organic reactions and metal ion detection could lead to the development of more efficient and effective catalysts and probes. Finally, the synthesis of new boron-containing compounds based on the 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane structure could lead to the discovery of new applications in various scientific research fields.
In conclusion, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is a boron-containing compound that has shown great potential in various scientific research fields. Its unique properties make it an ideal catalyst for organic reactions and a useful tool for the detection of metal ions in biological samples. Further research on 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane could lead to the development of new drug delivery systems, catalysts, and probes, and could have significant implications for the advancement of scientific research.
科学研究应用
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane has been widely used in scientific research due to its unique properties. It has been shown to be an effective catalyst for various organic reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane has been investigated for its potential as a drug delivery system and as a therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWSQJMLOJIUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156752 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
CAS RN |
1073339-20-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



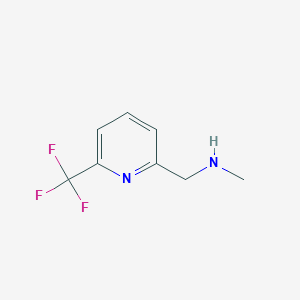
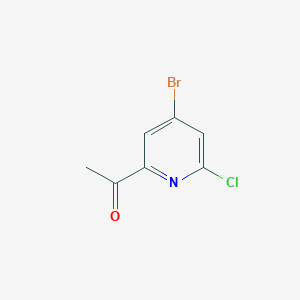
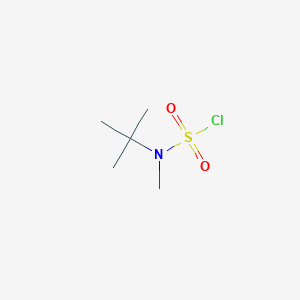
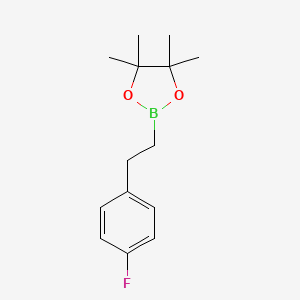
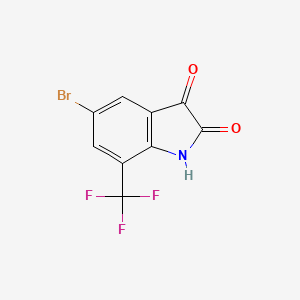
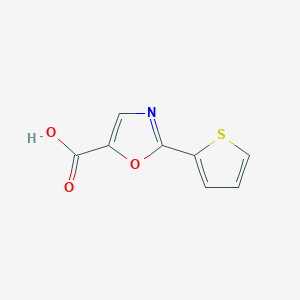
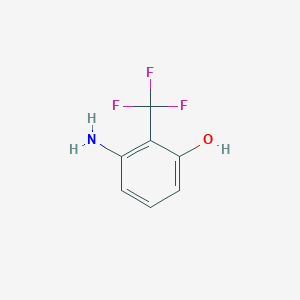
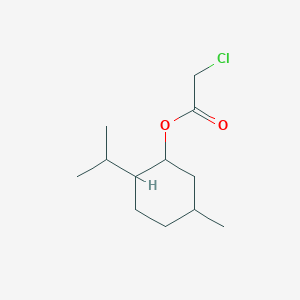
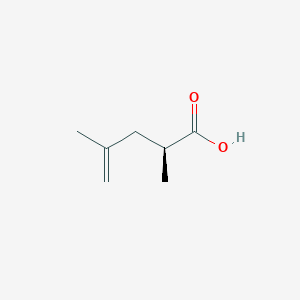
![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)
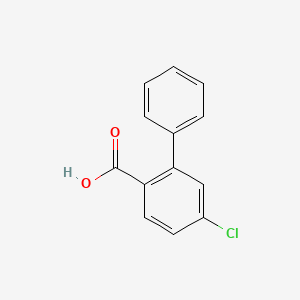
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)

